molecular formula C12H14O2 B8592443 (+/-)-2-(1-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

(+/-)-2-(1-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No. B8592443
M. Wt: 190.24 g/mol
InChI Key: VJAZXYUJZRLWNP-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

To a solution of the product from Example 131A (0.47 g, 2.1 mmol) in tetrahydrofuran (6 mL), water (3 mL), and methanol (6 mL) was added 5N NaOH aqueous solution (2.1 mL, 10.8 mmol). After stirring at room temperature for 4 hours, the reaction mixture was concentrated to half the volume, diluted with water (10 mL), washed with methylene chloride (10 mL), acidified to pH˜2 with aqueous 3N HCl solution, and extracted with methylene chloride (3×15 mL). The combined organic extracts were washed with H2O (50 mL), brine (50 mL), dried over MgSO4, filtered, and concentrates under reduced pressure to obtain 0.32 g of the title compound. MS (DCI/NH3) m/z 208 (M+NH4)+
Name
product
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:11][C:12]([O:14]CC)=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.CO.[OH-].[Na+]>O1CCCC1.O>[CH3:1][C:2]1([CH2:11][C:12]([OH:14])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
product
Quantity
0.47 g
Type
reactant
Smiles
CC1(CCC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to half the volume
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
WASH
Type
WASH
Details
washed with methylene chloride (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CCC2=CC=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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